

A Comparative Guide to Axl Inhibitors: BMS-817378 vs. Foretinib

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Compound of Interest

Compound Name: BMS-817378

Cat. No.: B560353

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For researchers and professionals in drug development, the selection of a suitable kinase inhibitor is a critical decision. This guide provides an objective comparison of two multi-kinase inhibitors, **BMS-817378** and foretinib, with a specific focus on their activity against the Axl receptor tyrosine kinase. Axl is a key player in cancer progression, metastasis, and drug resistance, making it an attractive therapeutic target.^{[1][2][3]} This comparison is based on publicly available experimental data to assist in the informed selection of these compounds for research purposes.

Overview of BMS-817378 and Foretinib

BMS-817378, also known as BMS-777607, is a potent inhibitor of the Met-related receptor tyrosine kinase family, which includes c-Met, Axl, Ron, and Tyro3.^{[4][5][6][7]} It demonstrates high selectivity for these targets compared to a wide range of other kinases.^{[4][5]}

Foretinib (GSK1363089 or XL880) is an orally available multi-kinase inhibitor that targets several receptor tyrosine kinases implicated in cancer development, including MET, VEGFR2, RON, and Axl.^{[8][9][10][11]} Its mechanism of action involves the inhibition of signaling pathways crucial for tumor cell proliferation, survival, migration, and angiogenesis.^{[8][12][13]}

Comparative Analysis of In Vitro Potency

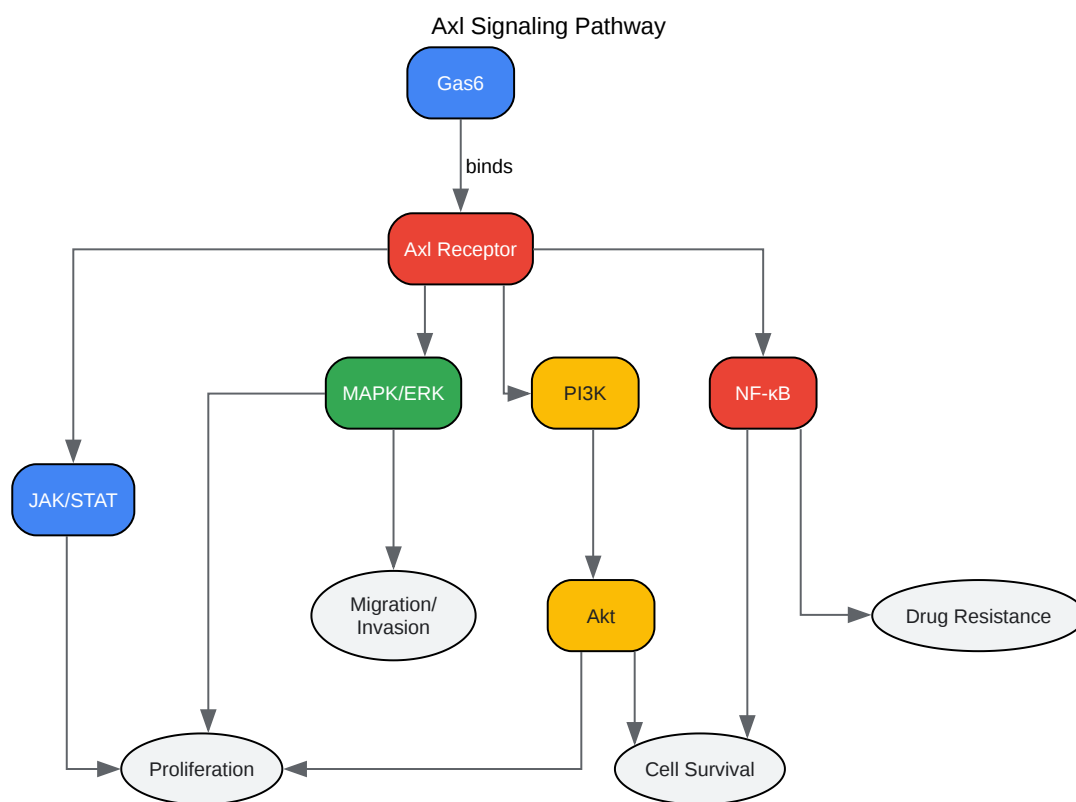
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **BMS-817378** and foretinib against Axl and other relevant kinases, providing a quantitative comparison of their potency.

Target Kinase	BMS-817378 IC50 (nM)	Foretinib IC50 (nM)
Axl	1.1[4][5][6]	~11 (inferred)
c-Met	3.9[4][5][6]	0.4[14][15]
Ron	1.8[4][5][6]	Targets RON[9][10][11]
Tyro3	4.3[4][5][6]	No specific data found
VEGFR2 (KDR)	>40-fold less selective[4][5]	0.9[14][15]

Note: Direct comparative IC50 values for foretinib against Axl were not consistently available across the reviewed sources. Foretinib is described as an Axl inhibitor, and some studies imply its activity in the nanomolar range.[9][10][16][17]

Axl Signaling Pathway

The diagram below illustrates the Axl signaling pathway, which is a key target for both **BMS-817378** and foretinib. Activation of Axl by its ligand Gas6 triggers a cascade of downstream signaling events that promote cancer cell survival, proliferation, migration, and invasion.[2][3][18]



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Caption: A simplified diagram of the AxI signaling pathway.

Experimental Methodologies

This section provides detailed protocols for key experiments commonly used to evaluate the efficacy of AxI inhibitors like **BMS-817378** and foretinib.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).

Protocol:

- **Reaction Setup:** Prepare a reaction mixture containing the purified kinase (e.g., recombinant Axl), a substrate peptide (e.g., poly(Glu, Tyr) 4:1), and a kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Tween-20).[\[5\]](#)[\[15\]](#)[\[19\]](#)
- **Inhibitor Preparation:** Prepare serial dilutions of the test compound (**BMS-817378** or foretinib) in DMSO and then dilute further into the kinase buffer.
- **Incubation:** Add the diluted inhibitor or DMSO (vehicle control) to the kinase reaction mixture and incubate at room temperature for a defined period (e.g., 10-60 minutes) to allow for inhibitor binding.[\[15\]](#)[\[19\]](#)
- **Reaction Initiation:** Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ -³²P]ATP) to the mixture.[\[5\]](#)[\[15\]](#)
- **Reaction Termination and Detection:** After a set incubation time (e.g., 30-120 minutes) at 30°C, stop the reaction.[\[5\]](#) The amount of phosphorylated substrate is then quantified. This can be done by measuring the incorporation of the radiolabel into the substrate or by using luminescence-based assays like ADP-Glo™ that measure ADP production.[\[15\]](#)[\[19\]](#)
- **Data Analysis:** Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[\[19\]](#)

Cell Viability Assay (MTT or MTS Assay)

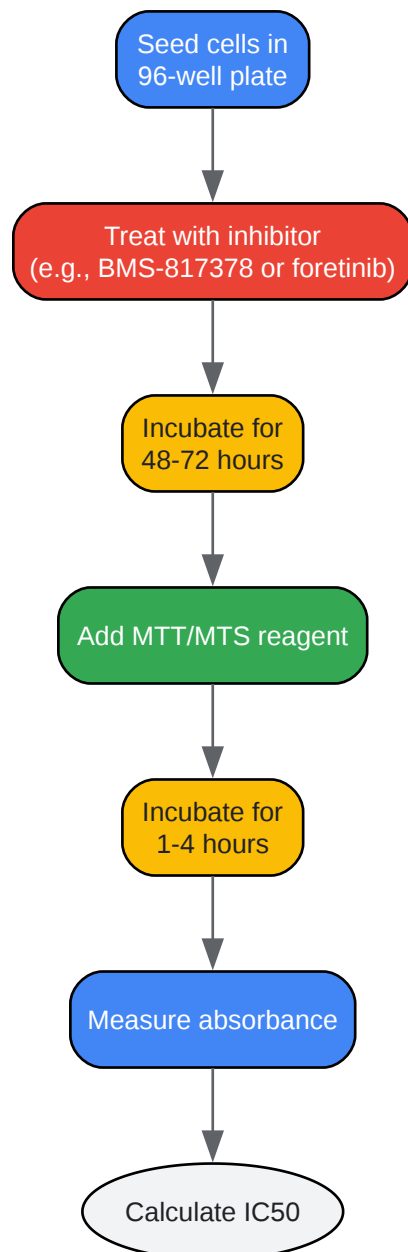
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Protocol:

- **Cell Seeding:** Seed cancer cells expressing Axl (e.g., H1299, PC9) in a 96-well plate at a predetermined density and allow them to adhere overnight.[\[13\]](#)[\[20\]](#)

- **Compound Treatment:** Treat the cells with a range of concentrations of **BMS-817378** or foretinib for a specified duration (e.g., 48-72 hours).[\[13\]](#)
- **Reagent Addition:** Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. [\[13\]](#) Viable cells with active metabolism will convert the reagent into a colored formazan product.
- **Absorbance Measurement:** If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).[\[13\]](#)
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC₅₀ for cell growth inhibition.[\[13\]](#)

Cell Viability Assay Workflow



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Caption: A workflow diagram for a typical cell viability assay.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitors in a living organism.

Protocol:

- Cell Implantation: Subcutaneously or orthotopically inject human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[\[21\]](#)[\[22\]](#)[\[23\]](#)
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[\[23\]](#)
- Treatment Administration: Administer the inhibitor (**BMS-817378** or foretinib) or vehicle control to the mice via an appropriate route (e.g., oral gavage).[\[5\]](#)[\[12\]](#) The dosing schedule and concentration will vary depending on the compound and tumor model.[\[5\]](#)[\[12\]](#)[\[24\]](#)
- Tumor Measurement: Measure the tumor volume at regular intervals using calipers.[\[23\]](#)
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[\[12\]](#)[\[23\]](#)
- Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to assess the in vivo efficacy of the inhibitor.[\[22\]](#)[\[23\]](#)

Conclusion

Both **BMS-817378** and foretinib are potent inhibitors of Axl, albeit with different kinase selectivity profiles. **BMS-817378** exhibits high selectivity for the Met-related kinase family, including Axl.[\[4\]](#)[\[5\]](#) Foretinib is a broader multi-kinase inhibitor, also potently targeting VEGFR2 in addition to Axl and c-Met.[\[8\]](#)[\[14\]](#)[\[15\]](#)

The choice between these two inhibitors will depend on the specific research question. If the goal is to specifically probe the effects of Axl inhibition with minimal off-target effects on pathways like VEGFR, **BMS-817378** may be the more suitable choice. Conversely, if the research aims to investigate the combined inhibition of Axl and angiogenesis pathways, foretinib could be the preferred compound.

The experimental protocols provided in this guide offer a starting point for the in vitro and in vivo evaluation of these inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental models to ensure robust and reproducible results.

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